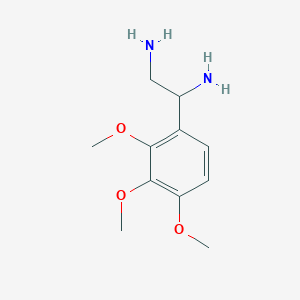
1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to an ethane-1,2-diamine moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and diamine moiety allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(2,3,4-Trimethoxyphenyl)ethanol: This compound has a similar structure but contains a hydroxyl group instead of the diamine moiety.
1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diol: This compound has two hydroxyl groups instead of the diamine moiety.
The uniqueness of this compound lies in its diamine functionality, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3 |
InChI Key |
XBFOEHUKVHSZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CN)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















